molecular formula C17H21BrN2O4S B8131851 tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate

tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate

Cat. No.: B8131851
M. Wt: 429.3 g/mol
InChI Key: GBZSINNNGYHWTG-UHFFFAOYSA-N
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Description

Tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate: is a chemical compound with the molecular formula C12H13BrN2O2S . It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 6th position and a tert-butoxycarbonyl group attached to the nitrogen atom of the carbamate group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate typically involves multiple steps, starting with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6th position

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : Benzo[d]thiazole derivatives without the bromine atom

  • Substitution: : Derivatives with different functional groups replacing the bromine atom

Scientific Research Applications

Tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate: is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : In the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: : In the development of new pharmaceuticals and as a potential therapeutic agent.

  • Industry: : In the production of advanced materials and as a component in chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate: is unique due to its specific structural features, such as the presence of the bromine atom and the tert-butoxycarbonyl group. Similar compounds include:

  • Tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate

  • Tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate

These compounds share similarities in their core benzo[d]thiazole structure but differ in the position of the bromine atom and the presence of additional functional groups.

Properties

IUPAC Name

tert-butyl N-(6-bromo-1,3-benzothiazol-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4S/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-19-11-8-7-10(18)9-12(11)25-13/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZSINNNGYHWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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